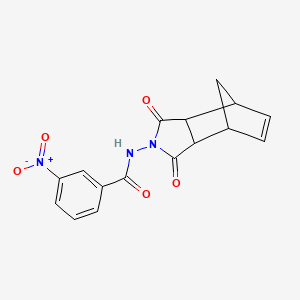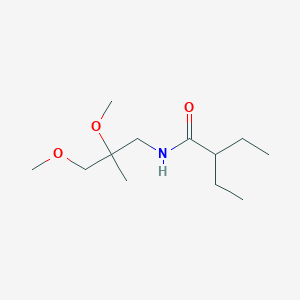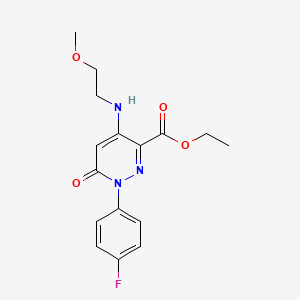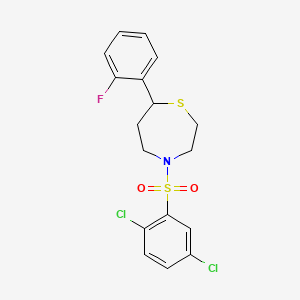![molecular formula C23H23N3O4 B2602709 7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-65-6](/img/structure/B2602709.png)
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno[2,3-c]pyrrole core with morpholinoethyl and pyridinyl substituents, which may contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves cyclization reactions starting from suitable precursors such as substituted phenols and pyrroles.
Introduction of the Pyridinyl Group: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using pyridine derivatives.
Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using robust and recyclable catalysts to minimize waste and reduce costs.
Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize the ecological footprint.
化学反応の分析
Types of Reactions
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may serve as a probe for studying cellular processes due to its potential bioactivity.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In industry, this compound might be utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The chromeno[2,3-c]pyrrole core may interact with active sites, while the morpholinoethyl and pyridinyl groups enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures but different substituents.
Morpholinoethyl Substituted Compounds: Molecules featuring the morpholinoethyl group attached to various cores.
Pyridinyl Substituted Compounds: Compounds with pyridinyl groups attached to different scaffolds.
Uniqueness
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-2-3-18-17(14-15)21(27)19-20(16-4-6-24-7-5-16)26(23(28)22(19)30-18)9-8-25-10-12-29-13-11-25/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUFOUMRTLMLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)


![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![1-(2-chlorophenyl)-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine](/img/structure/B2602641.png)




